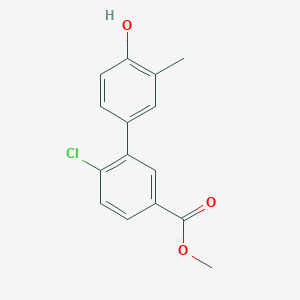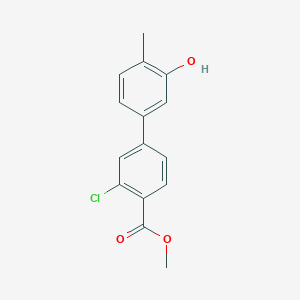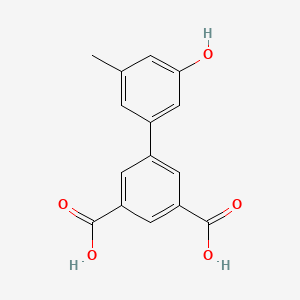
5-(3,5-Dicarboxyphenyl)-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dicarboxyphenyl)-3-methylphenol is an organic compound characterized by the presence of carboxyl and hydroxyl functional groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dicarboxyphenyl)-3-methylphenol typically involves the reaction of 3-methylphenol with a suitable carboxylating agent under controlled conditions. One common method involves the use of carbon dioxide in the presence of a catalyst to introduce carboxyl groups at the desired positions on the phenyl ring. The reaction is usually carried out under high pressure and temperature to ensure complete carboxylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,5-Dicarboxyphenyl)-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxyl groups can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Applications De Recherche Scientifique
5-(3,5-Dicarboxyphenyl)-3-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers
Mécanisme D'action
The mechanism of action of 5-(3,5-Dicarboxyphenyl)-3-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyl and hydroxyl groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole: Used in photocatalysis and dye degradation.
Bis(3,5-dicarboxyphenyl)terephthalamide: Utilized in the formation of metal-organic frameworks.
3,5-Di(3’,5’-dicarboxyphenyl)benzoic acid: Employed in the synthesis of coordination polymers.
Uniqueness
5-(3,5-Dicarboxyphenyl)-3-methylphenol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and interaction capabilities. This uniqueness makes it valuable for targeted applications in various fields, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
5-(3-hydroxy-5-methylphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-8-2-9(7-13(16)3-8)10-4-11(14(17)18)6-12(5-10)15(19)20/h2-7,16H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVINOWYHPQDLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684024 |
Source


|
| Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-26-4 |
Source


|
| Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol](/img/structure/B6372405.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol](/img/structure/B6372410.png)


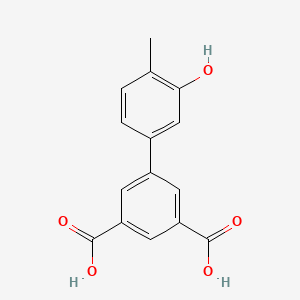
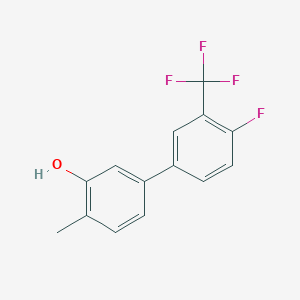


![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol](/img/structure/B6372485.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylphenol](/img/structure/B6372488.png)
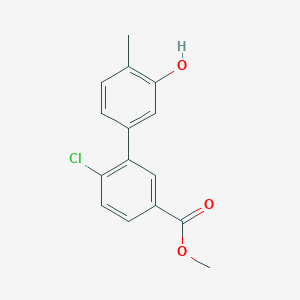
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol](/img/structure/B6372491.png)
